molecular formula C18H18N4O2 B2394542 Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1396844-52-2

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2394542
CAS No.: 1396844-52-2
M. Wt: 322.368
InChI Key: YEPAGRXNFINVHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves the construction of the benzofuran ring through various cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis

Industrial Production Methods

Industrial production of benzofuran derivatives can be achieved through large-scale organic synthesis techniques. Microwave-assisted synthesis (MWI) has been reported as an efficient method for producing benzofuran compounds with high yields and purity . This method involves the use of microwave irradiation to accelerate chemical reactions, reducing reaction times and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol or dichloromethane and may require heating or microwave irradiation to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of benzofuran derivatives with different biological activities .

Scientific Research Applications

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-10-17(20-12-19-13)21-6-8-22(9-7-21)18(23)16-11-14-4-2-3-5-15(14)24-16/h2-5,10-12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPAGRXNFINVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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